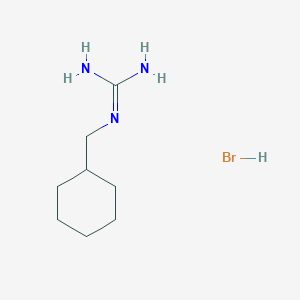

N-(cyclohexylmethyl)guanidine hydrobromide

Description

Properties

IUPAC Name |

2-(cyclohexylmethyl)guanidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLWPKAGQAZYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN=C(N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Analogous Guanidine Hydrochloride Preparations as a Reference

Although specific data for the hydrobromide salt is limited, analogous preparations of cyclohexylguanidine hydrochloride provide a useful model:

-

- Cyanoguanidine (dicyandiamide) reacts with cyclohexylamine hydrochloride.

- Reaction is heated at 170-180°C for 3 hours.

- The product is recrystallized from boiling water.

- Yields range from 30-60% after two recrystallizations.

- Melting point observed: 235-236°C.

Implications for N-(cyclohexylmethyl)guanidine hydrobromide:

The reaction of cyanamide with cyclohexylmethylamine likely proceeds under milder conditions due to the primary amine’s reactivity, but the purification and crystallization steps are similar. The hydrobromide salt formation is expected to improve crystallinity and stability.

Catalytic and Non-Catalytic Variations

Some patents and studies describe non-catalytic processes for substituted guanidines preparation by reacting substituted cyanamides with amines under Lewis acid catalysis or neat conditions:

-

- Use of substituted cyanamides and primary or secondary amines.

- Catalysts such as aluminum chloride may be employed to improve yield and selectivity.

- Reaction carried out in ethanol or ether solvents.

- Products isolated by recrystallization.

-

For this compound, a non-catalytic approach using cyanamide and cyclohexylmethylamine is feasible and preferred for simplicity and cost-effectiveness.

Considerations on Purity and Stoichiometry

-

Water presence can lead to side reactions, especially with carbodiimide intermediates, reducing yield and purity.

-

Precise molar ratios of amine to cyanamide are critical to avoid unreacted starting materials.

-

Repeated recrystallization from solvents like ethanol or water is standard to achieve high purity.

-

Conversion to hydrobromide salt enhances compound stability and facilitates handling.

This compound has been synthesized successfully by direct reaction of cyclohexylmethylamine with cyanamide, followed by hydrobromic acid treatment to form the hydrobromide salt.

Analogous guanidine hydrochlorides prepared by reaction of cyanoguanidine with cyclohexylamine hydrochloride demonstrate that elevated temperatures and prolonged heating can be used to drive the reaction to completion, although yields vary.

Strict exclusion of moisture and control of stoichiometry are essential to maximize yield and purity, as water can lead to side reactions and impurities.

Catalytic methods involving Lewis acids have been reported for substituted guanidines, but for this compound, non-catalytic direct synthesis is preferred due to simplicity and cost considerations.

The preparation of this compound is most effectively achieved by the direct reaction of cyclohexylmethylamine with cyanamide under controlled temperature and stirring conditions, followed by isolation as the hydrobromide salt. Purification is typically accomplished by recrystallization from ethanol or aqueous solvents. The process benefits from careful stoichiometric control and moisture exclusion to ensure high purity and yield. This preparation method is supported by analogous guanidine syntheses and is corroborated by diverse research findings and patent literature.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)guanidine hydrobromide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The guanidine group can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclohexylmethyl)guanidine oxide, while reduction may produce cyclohexylmethylamine.

Scientific Research Applications

Biological Applications

1.1. Buffering Agent in Cell Cultures

N-(Cyclohexylmethyl)guanidine hydrobromide serves as a non-ionic organic buffering agent, particularly effective in maintaining pH levels between 6 and 8.5 in cell cultures. This property is crucial for experiments that require stable pH conditions for optimal cell growth and function .

1.2. Neuroprotective Properties

Research indicates that guanidine derivatives, including N-(cyclohexylmethyl)guanidine, exhibit neuroprotective capabilities. These compounds can act as excitatory amino acid antagonists, which are beneficial in treating neurological disorders characterized by excessive neuronal excitation, such as epilepsy and stroke . The mechanism involves blocking NMDA receptors, thereby preventing excitotoxicity.

Chemical Applications

2.1. Synthesis of Guanidine Derivatives

This compound is utilized in the synthesis of various guanidine derivatives, which have shown potential as therapeutic agents. For instance, compounds derived from guanidines have been reported to possess antihypertensive and antiarrhythmic properties . These derivatives can be synthesized through multi-component reactions involving guanidine salts .

2.2. Role in Medicinal Chemistry

Guanidine compounds are integral to medicinal chemistry due to their ability to interact with biological targets effectively. This compound can be a precursor for developing drugs aimed at various conditions, including metabolic disorders and cancers . Its structural characteristics enable it to engage in significant interactions with ligands and receptors.

Table 1: Summary of Research Findings on this compound

Case Study: Neuroprotective Effects

A specific study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential therapeutic application in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)guanidine hydrobromide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(cyclohexylmethyl)guanidine hydrobromide with related compounds:

Key Observations :

- Substituent Effects : The cyclohexylmethyl group in the target compound increases steric bulk and lipophilicity compared to methyl or cyclohexyl groups. This may enhance tissue penetration but reduce aqueous solubility .

- Counterion Impact : Hydrobromide salts generally exhibit lower solubility in polar solvents compared to hydrochlorides but may offer improved stability in acidic environments .

Biological Activity

N-(cyclohexylmethyl)guanidine hydrobromide is a compound of significant interest in biological and medicinal chemistry due to its diverse pharmacological properties. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is synthesized through the reaction of cyclohexylmethylamine with cyanamide, followed by the addition of hydrobromic acid. This compound is primarily used as a reagent in organic synthesis and has been investigated for its potential biological effects, particularly in enzyme inhibition studies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, particularly enzymes. It functions primarily as an enzyme inhibitor by binding to the active sites of various enzymes, thereby disrupting their normal function. This inhibition can lead to significant alterations in biochemical pathways and cellular functions .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in critical physiological processes, such as the Na+/H+ exchanger, which plays a crucial role in maintaining cellular ion balance and pH regulation .

- CNS Activity : It has been noted for its potential effects on the central nervous system (CNS), suggesting possible applications in treating neurological disorders where excessive neuronal excitation is a concern .

- Anti-inflammatory Properties : Similar guanidine derivatives have been documented to exhibit anti-inflammatory effects, which may extend to this compound as well .

Table 1: Summary of Biological Activities

Case Study: CNS Effects

A study examining various guanidine derivatives indicated that compounds similar to this compound could modulate glutamate receptor activity. This modulation is crucial for conditions such as epilepsy and neurodegenerative diseases where glutamate excitotoxicity is prevalent .

Case Study: Enzyme Inhibition

Research has shown that guanidine compounds can effectively inhibit the Na+/H+ exchanger, which has implications for cardiac health. Inhibitors like this compound may help mitigate cellular damage during ischemic events by preventing calcium overload .

Q & A

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.